5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-
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Overview
Description
7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromeno-pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor compound such as ammonia or ammonium acetate . This reaction is often carried out in an aqueous medium with the aid of a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of green solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Scientific Research Applications
7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
- 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridine
Uniqueness
7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is unique due to its methoxy and methyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
889879-49-6 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
7-methoxy-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-8-3-5-10-13(16)11-7-9(17-2)4-6-12(11)18-14(10)15-8/h3-7H,1-2H3 |
InChI Key |
UVXJASFENARKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
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